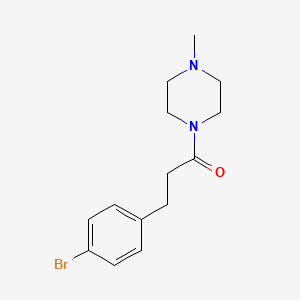

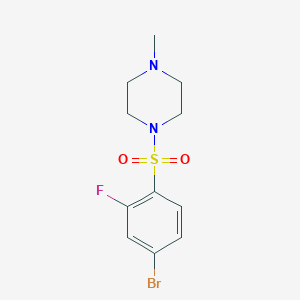

1-((4-Bromo-2-fluorophenyl)sulfonyl)-4-methylpiperazine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“1-((4-Bromo-2-fluorophenyl)sulfonyl)-4-methylpiperazine” is a chemical compound. It’s likely to be an organic compound given the presence of carbon ©, hydrogen (H), nitrogen (N), oxygen (O), sulfur (S), bromine (Br), and fluorine (F) in its structure .

Synthesis Analysis

While specific synthesis methods for this compound were not found, related compounds often involve reactions with sulfonyl chlorides, amines, and halogenated compounds .

Applications De Recherche Scientifique

Chemical Synthesis and Structure Analysis

- Resolution and Asymmetric Synthesis : The compound has been used in the resolution of the nonsteroidal antiandrogen ICI 176334, and its structure and the absolute configuration of the active enantiomer were determined through chromatographic separation and asymmetric synthesis methods (Tucker & Chesterson, 1988).

- Synthesis of Phenylpiperazine Derivatives : Phenylpiperazine derivatives, including variants of the 1-((4-Bromo-2-fluorophenyl)sulfonyl)-4-methylpiperazine, were synthesized and evaluated for their acaricidal activity. Some derivatives exhibited significant activity against various mites (Suzuki et al., 2021).

Biological Evaluation and Activity

- Antibacterial and Antifungal Activities : Various derivatives of the compound have shown moderate to significant antibacterial activity against different bacterial strains and good antifungal activity against various fungal strains (Chohan & Shad, 2011).

- Anticancer Activity : A derivative, 1-[(5-bromo-2-thienyl)sulfonyl]-5-fluoro-1,2,3,4-tetrahydropyrimidine-2,4-dione, demonstrated significant anticancer activity against certain cancer cells, showing potential in oncological research (Miao et al., 2010).

Radiotherapy and Pharmacology

- Radiation Mitigation : Research has indicated that 1-[(4-nitrophenyl)sulfonyl]-4-phenylpiperazine, a related compound, can mitigate gastrointestinal acute radiation syndrome by activating the Hedgehog signaling pathway, expanding the intestinal stem cell pool, and improving regeneration after radiation exposure (Duhachek-Muggy et al., 2019).

Additional Applications

- Synthesis of Novel Ligands and Metal Complexes : The compound has been used in the synthesis of new ligands and their transition metal complexes, indicating its utility in the field of organometallic chemistry and potential applications in material science (Chohan & Shad, 2011).

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

1-(4-bromo-2-fluorophenyl)sulfonyl-4-methylpiperazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrFN2O2S/c1-14-4-6-15(7-5-14)18(16,17)11-3-2-9(12)8-10(11)13/h2-3,8H,4-7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVACKFHRBNHCAP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)S(=O)(=O)C2=C(C=C(C=C2)Br)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BrFN2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-((4-Bromo-2-fluorophenyl)sulfonyl)-4-methylpiperazine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Benzyl-2,7-diazaspiro[3.5]nonane dihydrochloride](/img/structure/B1376401.png)